molecular formula C8H5F3KNO2 B11870120 Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Katalognummer: B11870120
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: SJJXNUPGTUTTRE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7F3KNO2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. The potassium salt form enhances its solubility and stability, making it useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, and the product is purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H5F3KNO2

Molekulargewicht

243.22 g/mol

IUPAC-Name

potassium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1

InChI-Schlüssel

SJJXNUPGTUTTRE-UHFFFAOYSA-M

Kanonische SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.